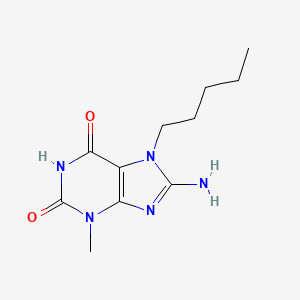
8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
説明
8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. It belongs to the class of xanthine alkaloids and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP and cGMP, which in turn relaxes the smooth muscles in the airways and increases airflow to the lungs.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, stimulate the central nervous system, and increase urine production. Theophylline can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.
実験室実験の利点と制限
One advantage of using 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can have off-target effects on other enzymes and receptors in the body, which can complicate data interpretation. In addition, 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are several future directions for research related to 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new derivatives of 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione that have improved efficacy and fewer side effects. Another area of interest is the use of 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione in combination with other drugs for the treatment of respiratory diseases. Finally, there is a need for more research on the long-term effects of 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione on the body, particularly with regards to its effects on cardiovascular health.
Conclusion:
In conclusion, 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a well-established drug that has been used for the treatment of respiratory diseases for many years. It works by inhibiting the enzyme phosphodiesterase, which increases the levels of cAMP and cGMP, thereby relaxing the smooth muscles in the airways and increasing airflow to the lungs. While 8-amino-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has a number of advantages for use in lab experiments, it also has limitations, particularly with regards to its narrow therapeutic window. Nonetheless, there are several areas of future research that hold promise for the development of new therapies for respiratory diseases.
科学的研究の応用
Theophylline has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby increasing airflow to the lungs. Theophylline has also been shown to have anti-inflammatory properties, which can help reduce airway inflammation in patients with asthma and COPD.
特性
IUPAC Name |
8-amino-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H2,12,13)(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZWOPXXUUBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(1-azepanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874550.png)
![4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3874556.png)
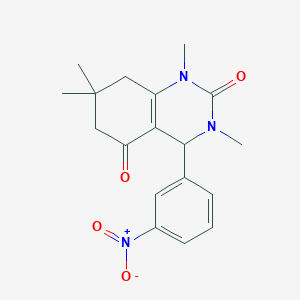
![3-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3874569.png)
![8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3874571.png)
![N-(3-hydroxypropyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B3874573.png)
![3-({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3874579.png)
![N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide](/img/structure/B3874585.png)
![1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B3874588.png)
![N-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1-phenyl-2-propanamine](/img/structure/B3874594.png)
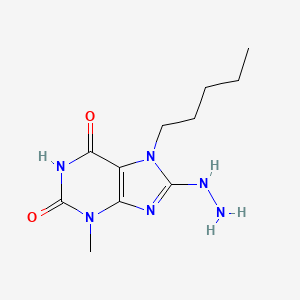
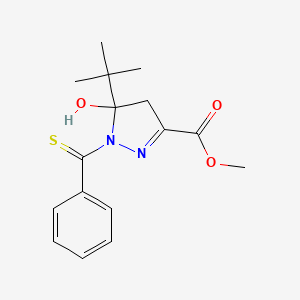
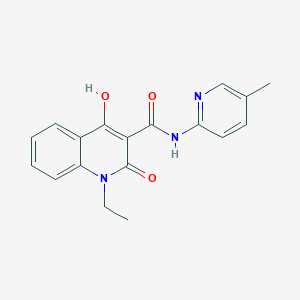
![2-[(2-methoxybenzyl)amino]-4,6-dimethyl-5-nitronicotinonitrile](/img/structure/B3874637.png)